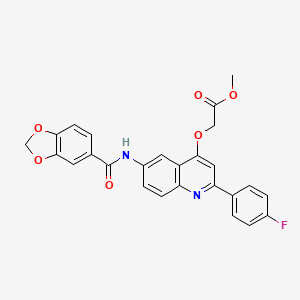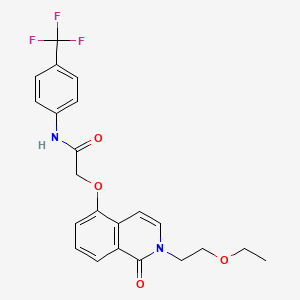![molecular formula C18H22N2O3 B2905863 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide CAS No. 877631-26-0](/img/structure/B2905863.png)
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide, also known as FMMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMMEB is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, through a non-competitive mechanism. N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has also been shown to inhibit the growth of certain cancer cell lines. Additionally, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has also been shown to have low toxicity and can be used in a variety of cell-based assays. However, one limitation of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug discovery and development.
Orientations Futures
There are several future directions for the study of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide. One direction is to further investigate its mechanism of action and optimize its use in drug discovery and development. Another direction is to study its potential use as a molecular probe in imaging studies. Additionally, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and cancer.
Méthodes De Synthèse
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine in the presence of a base such as triethylamine. Other methods include the reaction of 4-methylbenzoyl chloride with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanol in the presence of a base, or the reaction of 4-methylbenzoic acid with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has been studied for its potential application in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has been studied for its potential use as a molecular probe in imaging studies.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14-4-6-15(7-5-14)18(21)19-13-16(17-3-2-10-23-17)20-8-11-22-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMHXXEKCYOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51085418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2905782.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate](/img/structure/B2905787.png)
![6-Tert-butyl-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2905788.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]but-2-ynamide](/img/structure/B2905790.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2905794.png)
![2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2905795.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2905799.png)
![(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide](/img/structure/B2905800.png)
![5-(2-methoxyethyl)-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905802.png)
